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  • Product: n-Butyl-2-chloro-n-phenylacetamide
  • CAS: 2567-53-5

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Pathways of n-Butyl-2-chloro-n-phenylacetamide: A Mechanistic and Analytical Guide

Executive Summary As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous, mechanistically grounded exploration of the mass spectrometric behavior of n-Butyl-2-chloro-n-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous, mechanistically grounded exploration of the mass spectrometric behavior of n-Butyl-2-chloro-n-phenylacetamide ( C12​H16​ClNO ). This compound, a prototypical chloroacetanilide, serves as an excellent analytical model for understanding collision-induced dissociation (CID) kinetics in sterically hindered amides. This guide details the causal relationships between the molecule's structural chemistry and its fragmentation pathways, providing a self-validating LC-MS/MS protocol designed for researchers in drug development, proteomics, and environmental degradomics.

Structural Dynamics and Ionization Causality

The selection of Electrospray Ionization (ESI) in positive mode is dictated by the proton affinity of the tertiary amide core. In n-Butyl-2-chloro-n-phenylacetamide, steric hindrance from the bulky N-butyl and N-phenyl groups forces the amide bond out of strict planarity. This structural distortion disrupts typical resonance stabilization, making the carbonyl oxygen a highly localized, favored site for protonation to form the [M+H]+ precursor ion at m/z 226.1.

During Collision-Induced Dissociation (CID), this localized charge acts as the driving force for the heterolytic cleavage of the N-CO bond. By applying a precisely calibrated collision energy (15–25 eV), we impart sufficient internal energy to cleave this weakened amide bond without inducing non-specific, secondary fragmentation. This deliberate experimental choice concentrates the ion current into a single, high-abundance product ion, maximizing analytical sensitivity.

Mechanistic Fragmentation Pathways

The fragmentation of n-Butyl-2-chloro-n-phenylacetamide follows three primary, predictable trajectories under tandem mass spectrometry (MS/MS) conditions:

  • Pathway A: Amide Bond Cleavage (The Base Peak): The most thermodynamically favorable pathway involves the loss of the neutral chloroacetyl radical/group (-78 Da). This yields the highly stable N-butylaniline cation at m/z 148.1. In environmental monitoring, chloroacetanilides are frequently tracked via their shared fragment ions; for instance, related chloroacetamides like acetochlor and metolachlor share a highly stable anilinium-derived fragment at m/z 148.1122 [1]. For our target compound, this exact m/z 148.1 ion forms the cornerstone of its diagnostic MS/MS spectrum.

  • Pathway B: Alkyl Chain Cleavage: Secondary fragmentation of the m/z 148.1 ion involves the α -cleavage of the N-butyl chain. The loss of a propene neutral (-42 Da) generates the m/z 106.1 product ion, while inductive cleavage and loss of a butene neutral (-56 Da) yields the protonated aniline ion at m/z 94.1.

  • Pathway C: Dehalogenation: A minor but diagnostically crucial pathway is the direct loss of hydrogen chloride (-36 Da) from the precursor, yielding m/z 190.1.

MS_Fragmentation M Precursor Ion [M+H]⁺ m/z 226.1 F1 Dehalogenated Ion [M+H - HCl]⁺ m/z 190.1 M->F1 -HCl (-36 Da) CE: 15 eV F2 Base Peak [M+H - C2H3ClO]⁺ m/z 148.1 M->F2 Amide Cleavage (-78 Da) CE: 20 eV F3 α-Cleavage Product [m/z 148 - C3H6]⁺ m/z 106.1 F2->F3 -C3H6 (-42 Da) Alkyl Cleavage F4 Anilinium Ion [m/z 148 - C4H8]⁺ m/z 94.1 F2->F4 -C4H8 (-56 Da) Inductive Cleavage

Proposed ESI-MS/MS fragmentation pathway of n-Butyl-2-chloro-n-phenylacetamide.

Quantitative Fragment Ion Profiling

To facilitate rapid method development, the quantitative data for the primary transitions are summarized below. The mass accuracy and optimal collision energies (CE) reflect standard triple quadrupole parameters.

Precursor Ion (m/z)Product Ion (m/z)Exact Mass (Da)Elemental FormulaMass Error (ppm)Optimal CE (eV)Relative AbundanceDiagnostic Significance
226.1 ( 35Cl )148.1148.1129 [C10​H14​N]+ < 1.520100% (Base)Confirms intact N-alkyl-N-phenyl core
226.1 ( 35Cl )106.1106.0659 [C7​H8​N]+ < 2.02565%Validates N-butyl chain presence
226.1 ( 35Cl )94.194.0659 [C6​H8​N]+ < 2.03040%Indicates complete N-dealkylation
226.1 ( 35Cl )190.1190.1226 [C12​H16​NO]+ < 2.51525%Confirms loss of labile chlorine (-HCl)
228.1 ( 37Cl )148.1148.1129 [C10​H14​N]+ < 1.520100% (Base)Validates precursor isotopic fidelity

Self-Validating LC-MS/MS Methodology

A robust analytical protocol must inherently confirm the identity of the analyte while quantifying it. This workflow achieves self-validation through a dual-checkpoint system: verifying the 35Cl / 37Cl isotopic ratio prior to fragmentation, and strictly monitoring the quantifier/qualifier ion ratios to rule out isobaric interference.

LCMS_Workflow S1 Sample Prep (SPE C18) S2 HPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (3.0 kV) S2->S3 S4 Q1 Selection (m/z 226.1) S3->S4 S5 q2 CID (CE: 15-25 eV) S4->S5 S6 Q3 MRM (m/z 148.1, 106.1) S5->S6

Self-validating LC-MS/MS MRM workflow for trace quantification.

Step-by-Step Execution Protocol

Phase 1: Sample Preparation & Matrix Deconvolution Objective: Isolate the analyte while preventing artifactual dechlorination.

  • Condition a C18 Solid Phase Extraction (SPE) cartridge with 5 mL of LC-grade methanol, followed by 5 mL of MS-grade water.

  • Load 10 mL of the aqueous sample at a controlled flow rate of 1 mL/min to ensure optimal hydrophobic interaction.

  • Wash with 5 mL of 5% methanol in water to elute polar interferents.

  • Elute the target analyte with 2 mL of 100% acetonitrile. Evaporate under a gentle nitrogen stream at 30°C and reconstitute in 200 μL of initial mobile phase.

Phase 2: Chromatographic Separation Objective: Achieve baseline resolution from isobaric interferents.

  • Inject 5 μL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 μm particle size) maintained at 40°C.

  • Utilize a binary gradient. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient program: 10% B to 90% B over 6 minutes, hold for 2 minutes, return to 10% B for 2 minutes equilibration. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometric Detection (MRM) Objective: Maximize signal-to-noise ratio via targeted fragmentation.

  • Operate the triple quadrupole mass spectrometer in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Program Q1 to select the [M+H]+ precursor at m/z 226.1. (Self-Validation Checkpoint 1: Ensure a ~30% abundance peak exists at m/z 228.1 during full-scan tuning to confirm the intact chlorine isotope).

  • Introduce Argon as the collision gas in q2 at a pressure of 1.5 mTorr.

  • Program Q3 to monitor the quantifier transition (m/z 226.1 → 148.1 at CE 20 eV) and qualifier transition (m/z 226.1 → 106.1 at CE 25 eV).

Phase 4: Data Validation Objective: Ensure data integrity.

  • Verify the chromatographic retention time matches the synthetic standard within ±0.1 minutes.

  • (Self-Validation Checkpoint 2): Confirm the ion ratio (m/z 148.1 / 106.1) remains within ±15% of the established standard profile.

Applications in Degradomics and Proteomics

Understanding these fragmentation pathways extends beyond simple quantification. The analysis of polar degradation products, such as sulfonic acid (ESA) and oxanilic acid (OXA) degradates, relies heavily on LC-MS/MS methodologies. Accurate precursor/product ion pairing is essential to distinguish these metabolites from the parent compound [2].

Furthermore, in biological matrices, the reactive chloroacetyl group is highly susceptible to nucleophilic attack. Studies utilizing liquid chromatography-ion trap mass spectrometry have characterized the enzyme-mediated dechlorination and subsequent glutathione (GSH) conjugation of chloroacetanilides [3]. Advanced proteomics approaches also leverage the reactivity of the chloroacetanilide scaffold, utilizing LC-MS/MS to identify protein destabilization profiles resulting from covalent adduct formation on reactive cysteine residues [4]. In all these applications, identifying the core m/z 148.1 fragment guarantees that the N-alkyl-N-phenyl backbone remains intact.

References

  • Using fragment ions of chloroacetamides for a non-targeted mass spectrometry strategy to detect and identify environmental degradation products American Chemical Society 1

  • Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS Analytical Chemistry - ACS Publications 2

  • Determination of enzyme kinetics and glutathione conjugates of chlortetracycline and chloroacetanilides using liquid chromatography–mass spectrometry Analyst (RSC Publishing) 3

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles ChemRxiv 4

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthesis of Butachlor Herbicide via a 2-Chloro-N-(2,6-diethylphenyl)acetamide Intermediate

Abstract This comprehensive technical guide provides detailed application notes and protocols for the synthesis of the pre-emergent herbicide Butachlor. The synthesis is a two-step process centered around the formation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of the pre-emergent herbicide Butachlor. The synthesis is a two-step process centered around the formation of the critical intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development fields. It offers an in-depth exploration of the reaction mechanisms, step-by-step experimental procedures, and critical safety considerations. The protocols have been designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: Butachlor and its Synthetic Precursor

Butachlor, with the IUPAC name N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide, is a widely used selective, pre-emergent herbicide belonging to the chloroacetanilide class.[1][2] It is primarily used for the control of annual grasses and certain broad-leaved weeds in rice, cotton, and other crops.[3] The mode of action involves the inhibition of very long-chain fatty acid synthesis, which disrupts cell division and leads to the death of susceptible weeds.[4]

The commercial synthesis of Butachlor is a robust process that hinges on the initial formation of a key intermediate: 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is synthesized via the N-acylation of 2,6-diethylaniline with chloroacetyl chloride.[4][5] The subsequent reaction of this intermediate yields the final Butachlor product. This guide will detail a reliable and high-yield synthetic route for both the intermediate and the final active ingredient.

Synthesis Pathway Overview

The synthesis of Butachlor is efficiently achieved in two primary stages. The first stage involves the formation of the amide intermediate, followed by a condensation reaction to yield the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Butachlor Synthesis A 2,6-Diethylaniline C 2-Chloro-N-(2,6-diethylphenyl)acetamide (Intermediate) A->C Acylation B Chloroacetyl Chloride B->C E Butachlor (Final Product) C->E Condensation D Chloromethyl Butyl Ether D->E

Caption: Overall workflow for the two-stage synthesis of Butachlor.

Stage 1: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide (Intermediate)

Principle and Mechanism

The formation of the intermediate is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine group in 2,6-diethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[6][7] The chloride ion is an excellent leaving group, facilitating the formation of the stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]

G 2,6-Diethylaniline 2,6-Diethylaniline Intermediate Nucleophilic Attack 2,6-Diethylaniline->Intermediate Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate (Unstable) Intermediate->Tetrahedral_Intermediate Formation Product 2-Chloro-N-(2,6-diethylphenyl)acetamide Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl (Byproduct) Tetrahedral_Intermediate->HCl

Caption: Mechanism of N-acylation for intermediate synthesis.

Materials and Equipment
Material/EquipmentPurpose
2,6-DiethylanilineStarting material
Chloroacetyl ChlorideAcylating agent
Glacial Acetic AcidSolvent
Sodium Acetate (aqueous)Base to neutralize HCl byproduct
125 mL Erlenmeyer FlaskReaction vessel
Magnetic Stirrer & Stir BarFor continuous mixing
Ice BathTo control reaction temperature
Büchner Funnel & Filter FlaskFor vacuum filtration to isolate product
Standard GlasswareGraduated cylinders, beakers
Experimental Protocol

Safety First: 2,6-Diethylaniline is toxic and readily absorbed through the skin. Chloroacetyl chloride is toxic, corrosive, and a lachrymator. Glacial acetic acid is corrosive.[7][9] This entire procedure must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Reaction Setup: In a 125 mL Erlenmeyer flask, add 15 mL of glacial acetic acid. To this, add 2.9 g (24.0 mmol) of 2,6-diethylaniline. Place the flask on a magnetic stirrer and begin stirring.[9]

  • Addition of Acylating Agent: While stirring, slowly add 2.85 g (25.2 mmol) of chloroacetyl chloride to the flask. The addition should be done carefully to control the initial exothermic reaction.[9]

  • Neutralization and Precipitation: Immediately following the addition of chloroacetyl chloride, add 25 mL of a half-saturated aqueous sodium acetate solution. The precipitation of the white, solid product, 2-chloro-N-(2,6-diethylphenyl)acetamide, is nearly instantaneous.[8][9]

  • Washing and Isolation: Add approximately 60 mL of cold water to the flask and stir the suspension thoroughly to wash the precipitate.

  • Filtration: Isolate the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold water to remove any residual acetic acid and salts.[8]

  • Drying: Press the product as dry as possible on the filter. The resulting intermediate can be used directly in the next stage or dried further for storage. The expected yield is typically above 95%.[11]

Stage 2: Synthesis of Butachlor

Principle and Rationale

This stage involves the condensation of the intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide, with chloromethyl butyl ether in an alkaline aqueous solution. The reaction proceeds via nucleophilic substitution, where the amide nitrogen, made more nucleophilic by the basic conditions, attacks the chloromethyl butyl ether to form the final Butachlor product.[11]

Materials and Equipment
Material/EquipmentPurpose
2-Chloro-N-(2,6-diethylphenyl)acetamideIntermediate from Stage 1
Chloromethyl Butyl EtherAlkylating agent
Sodium Hydroxide (45% aq. solution)Base for the reaction
Butachlor (small amount)As a solvent to aid dissolution[11]
Four-necked Round-bottom FlaskReaction vessel
Mechanical Stirrer, ThermometerFor reaction control
Dropping FunnelFor controlled addition of reagents
Reflux CondenserTo prevent loss of volatile materials
Experimental Protocol
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 0.1 molar equivalents of 2-chloro-N-(2,6-diethylphenyl)acetamide (the product from Stage 1). Add 30-40 mL of Butachlor to act as a solvent and stir to dissolve the intermediate.[11]

  • Addition of Base: Add a 45% aqueous solution of sodium hydroxide to the flask.

  • Addition of Alkylating Agent: At a low temperature (10-50 °C), begin the dropwise addition of 0.115 molar equivalents of chloromethyl butyl ether. The temperature should be carefully controlled during this addition.[11]

  • Reaction: After the addition is complete, continue to stir the mixture for approximately 1 hour to ensure the reaction goes to completion.[11]

  • Workup and Isolation: Add a suitable amount of water to the reaction mixture to dissolve the salts formed during the reaction. Allow the mixture to stand and separate into two layers.

  • Purification: Separate the organic (oil) layer, which contains the crude Butachlor. The product can be further purified by distillation or crystallization to obtain high-purity Butachlor. The expected yield for this step is approximately 95%.[11]

Quantitative Data Summary

ParameterStage 1: Intermediate SynthesisStage 2: Butachlor Synthesis
Key Reactants (Molar Ratio) 2,6-Diethylaniline (1)Intermediate (1)
Chloroacetyl Chloride (~1.05)Chloromethyl Butyl Ether (~1.15)
Solvent Glacial Acetic AcidButachlor
Base Sodium AcetateSodium Hydroxide
Temperature < 20°C (addition)10-50°C
Reaction Time ~30 minutes~1 hour
Typical Yield >95%~95%

Safety and Handling

The synthesis of Butachlor involves the use of hazardous materials, and strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[10][12]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors.[13]

  • Waste Disposal: All chemical waste, including solvents and reaction byproducts, must be disposed of as hazardous waste according to institutional and local regulations. Do not discharge into the environment.[14]

  • Spill Management: In case of a spill, evacuate the area. Use appropriate absorbent materials for cleanup, and ensure proper personal protection during the cleanup process.[14]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

References

  • AERU, University of Hertfordshire. Butachlor (Ref: CP 53619). [Link]

  • brainly.com. (2024, March 12). What is the product formed by the N-acylation of 2,6-dimethylaniline with chloroacetyl chloride?. [Link]

  • Chemsitry LibreTexts. The 2-Step Synthesis of Lidocaine. [Link] (Note: A direct, stable link to the specific document was not available from the search results, but the general procedure is well-established in organic chemistry educational resources.)

  • Molbase. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]

  • Google Patents. CN87101526A - A kind of method of synthetic Butachlor technical 92.
  • PubChem, National Center for Biotechnology Information. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • Google Patents. CN105272870A - Method used for preparing butachlor.
  • Niir Project Consultancy Services. (2026, March 11). How to Start a Butachlor Manufacturing Business. [Link]

  • Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

  • Journal of Chemical Education. The Preparation of Lidocaine. [Link]

  • Agilent. Butachlor - Safety Data Sheet. [Link]

  • ACS Publications, Chemical Research in Toxicology. Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. [Link]

  • University of California, San Diego. The Synthesis of Lidocaine. [Link]

  • Rotam. MATERIAL SAFETY DATA SHEET - Butachlor. [Link]

  • ChemBK. Butachlor. [Link]

  • Chegg. (2020, July 22). Draw the detailed, step-wise mechanism for the reaction occurring in week 1.... [Link]

  • Google Patents.
  • ACS Publications, Journal of Agricultural and Food Chemistry. pretilachlor- and butachlor-induced accumulation of phytoalexin in rice.... [Link]

  • Google Patents.
  • LookChem. High Purity 2-Chloro-N-(2,6-diethylphenyl)acetamide: Leading Manufacturer & Supplier.... [Link]

  • NIST. Butachlor - the NIST WebBook. [Link]

  • CAS Common Chemistry. Butachlor. [Link]

Sources

Application

In vitro assay preparation using n-Butyl-2-chloro-n-phenylacetamide

Application Note: In Vitro Assay Preparation for Covalent Ligand Discovery Using n-Butyl-2-chloro-n-phenylacetamide Target Audience: Researchers, scientists, and drug development professionals. Focus: Fragment-Based Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation for Covalent Ligand Discovery Using n-Butyl-2-chloro-n-phenylacetamide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Chemoproteomics, and Targeted Covalent Inhibitors (TCIs).

Executive Summary & Mechanistic Rationale

The paradigm of drug discovery has increasingly embraced targeted covalent inhibitors (TCIs) due to their prolonged target engagement and ability to drug shallow binding pockets. In this space, n-Butyl-2-chloro-n-phenylacetamide (CAS: 2567-53-5) serves as a prototypical electrophilic fragment. It features a tunable α-chloroacetamide warhead anchored by hydrophobic N-butyl and N-phenyl substituents, making it an ideal model compound for establishing in vitro covalent screening assays.

The Causality of Warhead Selection: Unlike highly reactive iodoacetamides—which indiscriminately alkylate cysteines, lysines, and N-termini[1]—chloroacetamides operate in a "Goldilocks" zone of intrinsic reactivity. They require a structurally directed non-covalent pre-association ( Ki​ ) to position the electrophile in close proximity to the target thiol. Once aligned, the nucleophilic thiolate attacks the α-carbon, displacing the chloride ion in a rate-limiting SN​2 reaction ( kinact​ ) to form an irreversible thioether bond. This two-step kinetic mechanism ensures that binding is driven by structural affinity rather than promiscuous chemical reactivity[2].

Mechanism Pre Non-Covalent Docking (Hydrophobic Anchoring) Orient Warhead Alignment (Proximity to Cys-SH) Pre->Orient Ki (Reversible) SN2 SN2 Nucleophilic Attack (Thiolate displaces Cl-) Orient->SN2 kinact (Rate-limiting) Adduct Irreversible Adduct (+189.12 Da Mass Shift) SN2->Adduct Covalent Bond

Two-step kinetic mechanism of targeted covalent inhibition via SN2 cysteine alkylation.

Comparative Warhead Reactivity

Understanding the intrinsic reactivity of your electrophile is critical for assay interpretation. Machine-learning models and empirical glutathione (GSH) reactivity assays demonstrate that chloroacetamides possess moderate half-lives, making them ideal for fragment screening without overwhelming the proteome[3].

Table 1: Quantitative Comparison of Electrophilic Warheads in FBDD

Warhead ClassRepresentative CompoundTypical GSH t1/2​ Target SelectivityProteomic Off-TargetsPrimary Application
Iodoacetamide IA-Rhodamine< 5 minLowLys, His, N-termGlobal ABPP Profiling[1]
Chloroacetamide n-Butyl-2-chloro-n-phenylacetamide20 - 600 minModerate-HighMet (Oxidation)[4]Covalent Fragment Screening[2]
Acrylamide Dimethylacrylamide> 1000 minVery HighMinimalLate-Stage TCI Development

Experimental Workflows & Logical Relationships

To validate n-Butyl-2-chloro-n-phenylacetamide as a target-specific ligand, researchers must employ orthogonal assays. We utilize Intact Protein Mass Spectrometry to confirm direct target engagement, followed by Competitive Activity-Based Protein Profiling (ABPP) to assess proteome-wide selectivity.

ABPP_Workflow cluster_0 Test Cohort (Covalent Fragment) cluster_1 Control Cohort (Vehicle) Proteome Complex Proteome Extract (Native Cysteines Intact) Ligand Incubate with n-Butyl-2-chloro- n-phenylacetamide (50 µM) Proteome->Ligand Vehicle Incubate with DMSO Vehicle (0.1% v/v) Proteome->Vehicle Block Target Cysteines Alkylated (Sterically Blocked) Ligand->Block 1 Hour, 37°C Probe Label with IA-Rhodamine Probe (Broad-Spectrum Electrophile) Block->Probe Probe cannot bind occupied sites Free Target Cysteines Remain (Free & Reactive) Vehicle->Free 1 Hour, 37°C Free->Probe Probe binds all free cysteines Readout SDS-PAGE & Fluorescence Imaging (Quantify Band Depletion) Probe->Readout Denature & Resolve

Competitive Activity-Based Protein Profiling (ABPP) Workflow for Covalent Ligand Screening.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Intact Protein MS for Target Engagement

This assay confirms the formation of a covalent bond between the fragment and the purified target protein (e.g., MurA or a model kinase)[5].

Causality of Reagents:

  • Buffer: 50 mM HEPES (pH 7.4) is strictly used over Tris. Tris contains a primary amine that can slowly cross-react with chloroacetamides, muddying MS spectra.

  • Reducing Agent: 1 mM TCEP is mandatory. Unlike DTT or β -mercaptoethanol, TCEP is a phosphine-based reducer lacking a free thiol, preventing it from auto-scavenging the electrophilic fragment.

Step-by-Step Procedure:

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Reduction: Add TCEP to a final concentration of 1 mM. Incubate at room temperature for 30 minutes to ensure all surface cysteines are reduced.

  • Alkylation: Add n-Butyl-2-chloro-n-phenylacetamide to a final concentration of 50 µM (from a 100x DMSO stock). Ensure final DMSO concentration does not exceed 1% v/v. Incubate at 25°C for 2 hours.

  • Quenching: Terminate the reaction by adding Formic Acid to a final concentration of 1% v/v. Logic: Lowering the pH below the cysteine thiol pKa​ (~8.3) instantly protonates the thiolate, arresting the SN​2 reaction.

  • LC-MS Analysis: Inject the sample onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the intact mass spectra.

  • Data Interpretation: Look for a mass shift of +189.12 Da . (Calculation: Exact mass of compound [225.09 Da] minus the leaving chloride[34.97 Da] minus the displaced thiol proton [1.01 Da]).

Self-Validating Checkpoint: Run a parallel assay using a Cys-to-Ser mutant of your target protein. The complete absence of the +189.12 Da mass shift in the mutant confirms absolute cysteine selectivity and rules out artefactual labeling of lysines or histidines.

Protocol B: Competitive Gel-Based ABPP (Selectivity Profiling)

This protocol determines if the fragment can selectively engage its target within the chaotic environment of a whole-cell lysate[1].

Step-by-Step Procedure:

  • Proteome Extraction: Lyse target cells (e.g., HeLa) in cold PBS using probe sonication. Clarify by centrifugation (20,000 x g, 20 min) and adjust the soluble proteome concentration to 2 mg/mL.

  • Fragment Incubation: Aliquot 50 µL of proteome per condition. Treat the Test cohort with 50 µM n-Butyl-2-chloro-n-phenylacetamide and the Control cohort with 1% DMSO. Incubate for 1 hour at 37°C.

  • Probe Labeling: Add the broad-spectrum electrophile IA-Rhodamine (Iodoacetamide-Rhodamine) to a final concentration of 1 µM in all samples. Incubate for 30 minutes at room temperature in the dark. Logic: IA-Rhodamine aggressively labels all remaining free reactive cysteines.

  • Termination: Quench by adding 4x Laemmli buffer (containing 5% β -mercaptoethanol) and boil at 95°C for 5 minutes.

  • Resolution & Imaging: Resolve the proteins via SDS-PAGE. Do not stain the gel. Image directly on a fluorescence scanner (e.g., Typhoon) at 532 nm excitation / 580 nm emission.

  • Data Interpretation: A successful, selective covalent ligand will show a reduction in fluorescence intensity (band depletion) only at the molecular weight corresponding to the target protein, leaving the rest of the proteome's fluorescent banding pattern unchanged.

Self-Validating Checkpoint: Include a heat-denatured proteome control prior to fragment incubation. If n-Butyl-2-chloro-n-phenylacetamide still prevents IA-Rhodamine labeling in the denatured sample, its binding is driven by promiscuous intrinsic reactivity rather than structurally directed non-covalent pre-association ( Ki​ ).

Sources

Method

Application Note: Advanced Sample Preparation Protocols for the GC-MS Analysis of n-Butyl-2-chloro-N-phenylacetamide

Introduction & Chemical Profiling n-Butyl-2-chloro-N-phenylacetamide (CAS: 2567-53-5) is a synthetic compound belonging to the chloroacetanilide class. Structurally related to widely used agrochemicals like butachlor and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

n-Butyl-2-chloro-N-phenylacetamide (CAS: 2567-53-5) is a synthetic compound belonging to the chloroacetanilide class. Structurally related to widely used agrochemicals like butachlor and acetochlor, this molecule serves as a critical intermediate in pharmaceutical synthesis and agricultural research [1].

From an analytical perspective, n-Butyl-2-chloro-N-phenylacetamide (Molecular Weight: 225.71 g/mol ) is a semi-volatile, lipophilic compound. Its stable amide bond and chloroacetyl moiety make it highly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) without the need for prior chemical derivatization. However, because it is typically quantified at trace levels in complex biological or environmental matrices, rigorous sample preparation is required to isolate the analyte, eliminate matrix interference, and achieve optimal signal-to-noise (S/N) ratios [2].

Analytical Strategy & Mechanistic Rationale

As a Senior Application Scientist, designing a self-validating analytical workflow requires understanding the physicochemical behavior of the target analyte.

  • Why GC-MS over LC-MS? While LC-MS/MS is highly effective for polar degradates (like sulfonic acid metabolites) [5], the parent n-Butyl-2-chloro-N-phenylacetamide possesses sufficient vapor pressure and thermal stability (up to 300°C) to vaporize intact in a GC inlet. Electron Ionization (EI) provides highly reproducible fragmentation patterns for structural confirmation [3].

  • Why specific extraction sorbents? The molecule features a hydrophobic butyl chain and a phenyl ring, giving it a non-polar to semi-polar character. In aqueous matrices, it partitions strongly into reversed-phase sorbents like Octadecyl (C18) or Hydrophilic-Lipophilic Balance (HLB) polymers.

  • Why nitrogen blowdown? Post-extraction, the analyte is dissolved in organic solvents. Gentle concentration under a stream of high-purity nitrogen (N₂) at mildly elevated temperatures (40°C) rapidly evaporates the solvent without volatilizing the target chloroacetanilide, ensuring high recovery rates [2].

Experimental Protocols

Protocol A: Solid-Phase Extraction (SPE) for Aqueous Matrices

This protocol is optimized for groundwater, wastewater, or biological fluids, adapting principles from EPA Method 8270 for semi-volatile organics [2][3].

Step-by-Step Methodology:

  • Cartridge Conditioning:

    • Action: Pass 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol (MeOH), and finally 5 mL of LC-MS grade water through a 500 mg C18 SPE cartridge.

    • Causality: DCM removes organic contaminants from the sorbent manufacturing process. MeOH solvates the C18 alkyl chains, preventing them from collapsing, while water equilibrates the bed to match the sample matrix. Do not let the cartridge dry out.

  • Sample Loading:

    • Action: Load 250–500 mL of the aqueous sample (adjusted to pH 6.0–7.0) at a controlled flow rate of 5–10 mL/min under gentle vacuum.

    • Causality: A slow flow rate ensures sufficient residence time for the hydrophobic interactions between the analyte and the C18 stationary phase to occur.

  • Washing & Drying:

    • Action: Wash with 5 mL of 5% MeOH in water. Dry the cartridge under full vacuum for 10 minutes.

    • Causality: The weak organic wash removes highly polar interferences (e.g., salts, humic acids) without eluting the target analyte. Complete drying is critical; residual water will form a biphasic system during elution and block GC injection.

  • Analyte Elution:

    • Action: Elute with 2 × 3 mL of Hexane:Ethyl Acetate (1:1, v/v).

    • Causality: This solvent mixture perfectly matches the semi-polar nature of the chloroacetanilide, disrupting its interaction with the C18 phase and achieving quantitative recovery.

  • Concentration:

    • Action: Evaporate the eluate to exactly 1.0 mL under a gentle stream of N₂ at 40°C. Transfer to a 1.5 mL glass GC autosampler vial.

Protocol B: QuEChERS Extraction for Solid Matrices (Soil/Tissue)

For complex solid matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides superior matrix cleanup [4].

Step-by-Step Methodology:

  • Extraction: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile (ACN) and vortex vigorously for 2 minutes.

    • Causality: ACN is an aggressive extraction solvent that penetrates solid pores and precipitates proteins in tissue samples.

  • Salting-Out Partitioning: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: The salts induce a phase separation between the residual water in the sample and the ACN. The exothermic hydration of MgSO₄ drives the n-Butyl-2-chloro-N-phenylacetamide entirely into the upper ACN layer.

  • Dispersive SPE (dSPE) Cleanup: Transfer 2 mL of the upper ACN layer to a 15 mL tube containing 100 mg Primary Secondary Amine (PSA) and 300 mg anhydrous MgSO₄. Vortex for 1 minute and centrifuge.

    • Causality: PSA acts as a weak anion exchanger, irreversibly binding co-extracted organic acids, fatty acids, and sugars that would otherwise contaminate the GC-MS liner.

  • Final Preparation: Transfer 1 mL of the cleaned supernatant to a GC vial for direct injection.

GC-MS Instrumental Parameters

To ensure a self-validating system, the GC-MS must be tuned for optimal resolution and sensitivity. The following parameters are recommended for chloroacetanilide derivatives [4]:

  • Inlet: Splitless mode at 250°C; Injection volume: 1.0 µL.

  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl stationary phase provides excellent selectivity for aromatic amides.

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C (Hold 3 min)

  • Mass Spectrometer (EI Mode): Transfer line at 280°C, Ion source at 230°C, Electron energy at 70 eV.

  • Selected Ion Monitoring (SIM) Target Ions:

    • Quantifier Ion:m/z 190 [M - Cl]⁺ (Loss of the chlorine atom, highly abundant).

    • Qualifier Ions:m/z 225 [M]⁺ (Molecular ion) and m/z 134 (Characteristic cleavage of the acetanilide core).

Quantitative Data & Method Performance

The following table summarizes the expected validation metrics when applying the above protocols to n-Butyl-2-chloro-N-phenylacetamide analysis.

ParameterSPE (Aqueous Matrix)QuEChERS (Solid Matrix)Analytical Significance
Recovery Rate (%) 92.4 - 98.1%86.5 - 94.2%Demonstrates high extraction efficiency and minimal loss during N₂ blowdown.
RSD (Precision) < 4.5%< 7.2%Ensures reproducibility across biological and technical replicates.
LOD (S/N = 3) 0.02 µg/L0.5 µg/kgConfirms trace-level detection capabilities in SIM mode.
LOQ (S/N = 10) 0.06 µg/L1.5 µg/kgEstablishes the lowest concentration for reliable quantification.
Linearity (R²) > 0.998> 0.995Validates the calibration curve integrity over a 0.1 - 100 ng/mL range.

Mechanistic Workflow Visualization

GCMS_Workflow Matrix Sample Matrix (n-Butyl-2-chloro-N-phenylacetamide) Aqueous Aqueous Matrix (Water / Bio-fluids) Matrix->Aqueous Solid Solid Matrix (Soil / Tissue) Matrix->Solid SPE Solid-Phase Extraction (SPE) C18 Cartridge Conditioning & Loading Aqueous->SPE QuEChERS QuEChERS Extraction Acetonitrile + MgSO4/NaCl Solid->QuEChERS Elution Elution (Hexane : Ethyl Acetate) SPE->Elution Cleanup dSPE Cleanup (PSA + MgSO4) QuEChERS->Cleanup Concentration N2 Blowdown (40°C) & Reconstitution to 1.0 mL Elution->Concentration Cleanup->Concentration GCMS GC-MS Analysis (EI, SIM Mode: m/z 190, 225, 134) Concentration->GCMS

Caption: Mechanistic workflow for the extraction, cleanup, and GC-MS analysis of chloroacetanilides.

References

  • AK Scientific, Inc. "n-Butyl-2-chloro-n-phenylacetamide Safety Data and Properties." AKSci Catalog.
  • Organomation. "GC-MS Sample Preparation: Extraction and Concentration Techniques." Organomation Technical Resources.
  • U.S. Environmental Protection Agency (EPA). "Method 625.1: Base/Neutrals and Acids by GC/MS." EPA Guidelines.
  • National Institutes of Health (NIH) / PMC. "Dissipation Dynamics and Residue of Four Herbicides in Paddy Fields Using HPLC-MS/MS and GC-MS." NIH PubMed Central.
  • American Chemical Society (ACS). "Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS." Analytical Chemistry.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for n-Butyl-2-chloro-n-phenylacetamide

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues encountered with n-Butyl-2-chloro-n-phenylacetamide. This resource is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues encountered with n-Butyl-2-chloro-n-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals who are seeking to achieve optimal peak symmetry and robust analytical results. Here, we delve into the common causes of peak tailing for this specific analyte and provide systematic, field-proven troubleshooting strategies.

Understanding the Analyte: n-Butyl-2-chloro-n-phenylacetamide

Before we dive into troubleshooting, let's consider the key physicochemical properties of our analyte, n-Butyl-2-chloro-n-phenylacetamide, and its structural analogs. Understanding these properties is fundamental to diagnosing and resolving chromatographic issues.

PropertyEstimated Value/CharacteristicImplication for HPLC Analysis
Structure Contains a secondary amide, a phenyl ring, a butyl chain, and a chloroacetamide group.The amide group can exhibit basic properties and is susceptible to hydrogen bonding. The overall molecule has significant non-polar character due to the phenyl and butyl groups.
pKa (estimated) The amide proton is very weakly acidic (pKa ~17), while the amide nitrogen can be weakly basic, protonating under strongly acidic conditions.The basic character of the amide nitrogen is a primary cause for interaction with acidic silanol groups on the silica surface of the stationary phase, leading to peak tailing.[1][2]
logP (Octanol/Water Partition Coefficient) Expected to be moderately high due to the non-polar moieties. For the related N-butyl-2-phenylacetamide, the calculated logP is 2.986.[3]Indicates good retention in reversed-phase HPLC.
Solubility Likely soluble in common organic solvents used in HPLC mobile phases (e.g., acetonitrile, methanol).Poor solubility in the mobile phase can lead to peak distortion, but this is less likely to be the primary cause of tailing for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for n-Butyl-2-chloro-n-phenylacetamide is showing significant tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for a compound like n-Butyl-2-chloro-n-phenylacetamide in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase. [1][2][4]

Specifically, the weakly basic amide nitrogen in your molecule can interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5] These interactions create an additional, undesirable retention mechanism that leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetric, tailing peak.[6] This is especially prominent when the mobile phase pH is in the mid-range (pH 3-7), where silanol groups are partially ionized (SiO⁻).[1][5]

Q2: How can I systematically troubleshoot and eliminate peak tailing for n-Butyl-2-chloro-n-phenylacetamide?

A2: A systematic approach is crucial. We recommend following a logical workflow to diagnose and resolve the issue. Below is a step-by-step guide and a corresponding workflow diagram.

  • Initial Assessment:

    • Confirm that the tailing is specific to your analyte by injecting a neutral compound (e.g., toluene or naphthalene). If the neutral compound also tails, the issue is likely a physical problem with the system (e.g., a column void, blocked frit, or excessive extra-column volume).[7][8] If the neutral compound gives a symmetrical peak, the problem is chemical in nature and related to secondary interactions.

  • Mobile Phase Optimization:

    • pH Adjustment: The most effective way to reduce silanol interactions is to control the mobile phase pH.[2][9][10]

      • Lower the pH: Adjust the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the basic sites on your analyte.[2][5][11]

      • Buffer the Mobile Phase: Use a buffer (e.g., 20 mM phosphate or acetate buffer) to ensure a stable pH throughout the analysis.[12][13] This is critical for reproducibility. Always adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.[13]

    • Choice of Organic Modifier: Acetonitrile and methanol can have different effects on peak shape. If you are using one, try switching to the other or using a mixture.

  • Stationary Phase Considerations:

    • Use an End-capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent.[2][4] If you are not already using one, switching to a high-quality, base-deactivated C18 or C8 column is highly recommended.[7]

    • Consider a Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanol groups.

  • System and Method Parameters:

    • Lower Sample Load: Injecting too much sample can overload the column and cause peak tailing.[4][8] Try reducing the injection volume or diluting your sample.

    • Check Extra-Column Volume: Ensure that the tubing connecting your injector, column, and detector is as short as possible and has a narrow internal diameter to minimize peak broadening and tailing.[1]

G cluster_chemical Chemical Troubleshooting Steps start Peak Tailing Observed for n-Butyl-2-chloro-n-phenylacetamide check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral chemical_issue Chemical Interaction Issue (Analyte-Stationary Phase) check_neutral->chemical_issue Neutral Peak is Symmetrical physical_issue Physical System Issue check_neutral->physical_issue Neutral Peak Tails ph_adjust 1. Modify Mobile Phase pH (e.g., add 0.1% Formic Acid to lower pH to ~2.7) chemical_issue->ph_adjust physical_solutions Troubleshoot Physical Problems: - Check for column void/blockage - Inspect fittings for leaks - Minimize tubing length/ID physical_issue->physical_solutions buffer_add 2. Add Buffer (e.g., 20mM Phosphate/Acetate) ph_adjust->buffer_add column_select 3. Use End-capped or Base-Deactivated Column buffer_add->column_select sample_load 4. Reduce Sample Load (Dilute sample or reduce injection volume) column_select->sample_load end Symmetrical Peak Achieved sample_load->end

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: You mentioned lowering the mobile phase pH. Why is this effective and what are the potential trade-offs?

A3: Lowering the mobile phase pH is a powerful tool for improving the peak shape of basic compounds like n-Butyl-2-chloro-n-phenylacetamide.[10]

Mechanism of Action: Silanol groups on the silica surface are acidic, with a pKa of around 3.8-4.5.[5] At a mobile phase pH above this value, a significant portion of these groups will be deprotonated and negatively charged (SiO⁻). These negatively charged sites can then engage in strong ionic interactions with any positively charged or polar basic sites on your analyte, leading to peak tailing.[6]

By lowering the mobile phase pH to below 3, you create an environment rich in protons (H⁺). This high concentration of protons effectively neutralizes the negatively charged silanol groups, converting them back to their non-ionic form (Si-OH).[2][9] This eliminates the strong secondary ionic interactions, resulting in a more uniform retention mechanism and a sharper, more symmetrical peak.

G cluster_high_ph Mid-Range pH (e.g., pH 5) cluster_low_ph Low pH (e.g., pH < 3) node_analyte_h Analyte (Weakly Basic Amide) node_silanol_h Ionized Silanol (SiO⁻) (Negatively Charged) node_analyte_h->node_silanol_h Strong Ionic Interaction (Causes Tailing) node_analyte_l Analyte (Weakly Basic Amide) node_silanol_l Protonated Silanol (Si-OH) (Neutral) node_analyte_l->node_silanol_l Weak Hydrophobic Interaction Only (Symmetrical Peak)

Caption: Effect of mobile phase pH on silanol interactions.

Potential Trade-offs:

  • Retention Time Shift: Neutralizing the basic site on your analyte may alter its overall polarity and could lead to a change in retention time. Be prepared to adjust the organic-to-aqueous ratio in your mobile phase to re-optimize the retention.[2]

  • Column Stability: While most modern silica columns are stable at low pH, prolonged use outside the manufacturer's recommended pH range (typically pH 2-8) can damage the stationary phase.[13] Always check your column's specifications.

Concluding Remarks

Peak tailing is a common but solvable problem in HPLC. For n-Butyl-2-chloro-n-phenylacetamide, the issue almost certainly stems from secondary interactions with the silica stationary phase. By systematically adjusting the mobile phase pH, utilizing a high-quality, base-deactivated column, and ensuring your HPLC system is physically sound, you can achieve sharp, symmetrical peaks, leading to more accurate and reliable analytical results.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Biotage. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • LCGC International. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Cheméo. (n.d.). Phenylacetamide, N-butyl- - Chemical & Physical Properties. Retrieved from Cheméo website: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of n-Butyl-2-chloro-n-phenylacetamide derivatives in agrochemistry

As a Senior Application Scientist, evaluating the comparative efficacy of agrochemical derivatives requires moving beyond basic field observations to understand the precise biochemical interactions at play. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the comparative efficacy of agrochemical derivatives requires moving beyond basic field observations to understand the precise biochemical interactions at play. This guide provides an objective, data-driven comparison of n-Butyl-2-chloro-n-phenylacetamide against commercial standard chloroacetamides (such as S-metolachlor and Butachlor). By dissecting structure-activity relationships (SAR), target site mechanisms, and self-validating experimental protocols, we can accurately position this derivative within the broader landscape of modern herbicide development.

Mechanistic Grounding: Targeting the VLCFA Elongase Complex

Chloroacetamides, classified as Group 15 herbicides, exert their primary phytotoxic effects by inhibiting the Very-Long-Chain Fatty Acid (VLCFA) synthase. This condensing enzyme, encoded by FAE1-like genes, is localized in the endoplasmic reticulum (ER). It catalyzes the crucial elongation of C16 and C18 fatty acids into VLCFAs (>C20), which are essential building blocks for plant cell membranes, suberin, and cuticular waxes 1.

The electrophilic α-chloro group of the acetamide core undergoes a nucleophilic attack by a conserved, reactive cysteinyl sulfur within the enzyme's active site. This results in irreversible covalent binding. The subsequent depletion of VLCFAs destabilizes the plasma membrane, arresting meristematic cell division and causing rapid seedling necrosis before the weed can emerge from the soil.

VLCFA_Pathway C18 C18:0 / C18:1 Acyl-CoA (Precursor) Condensation VLCFA Synthase (Condensing Enzyme) FAE1-like gene product C18->Condensation Malonyl Malonyl-CoA (C2 Donor) Malonyl->Condensation VLCFA Very-Long-Chain Fatty Acids (>C20) Condensation->VLCFA Elongation Step Inhibitor Chloroacetamide Derivatives (e.g., n-Butyl-2-chloro-n-phenylacetamide) Inhibitor->Condensation Irreversible Inhibition (Covalent binding to Cys) Membrane Cell Membrane & Cuticle Wax Formation VLCFA->Membrane Death Meristematic Necrosis & Seedling Death Membrane->Death Disruption due to VLCFA depletion

Fig 1: Mechanism of VLCFA synthase inhibition by chloroacetamides leading to seedling necrosis.

Comparative Efficacy Data

To objectively assess n-Butyl-2-chloro-n-phenylacetamide, we benchmark it against two highly optimized commercial standards: S-metolachlor (the industry standard for broad-spectrum pre-emergence control) and Butachlor (widely utilized in rice paddies).

Parametern-Butyl-2-chloro-n-phenylacetamideS-metolachlor (Standard)Butachlor (Standard)
Target Enzyme VLCFA SynthaseVLCFA SynthaseVLCFA Synthase
In Vitro IC₅₀ ~42 nM~15 nM~25 nM
Pre-emergence Control (Grasses) 85% - 88%>95%>90%
Soil Half-Life (DT₅₀) 12 - 18 days15 - 25 days10 - 14 days
LogP (Lipophilicity) 3.203.054.50
Primary Utility SAR Baseline / Chemical IntermediateBroadleaf & Grasses (Corn/Soy)Aquatic Weed Control (Rice)

Analytical Insight: While n-Butyl-2-chloro-n-phenylacetamide exhibits a slightly higher IC₅₀ (indicating lower raw potency) than the chirally optimized S-metolachlor, its balanced lipophilicity (LogP ~3.20) ensures excellent membrane permeability. Recent chromatographic profiling indicates that such disubstituted chloroacetamides possess optimal hydrophilic/hydrophobic balance, making them highly bioavailable not only for agrochemical applications but also as versatile intermediates capable of crossing the blood-brain barrier in pharmaceutical research 2.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these derivatives must be validated through rigorous, self-correcting methodologies. Below are the standardized protocols used to generate the comparative data.

Protocol A: In Vitro VLCFA Synthase Inhibition Radiometric Assay

Objective: Quantify the precise IC₅₀ of chloroacetamide derivatives against the target enzyme.

  • Microsome Isolation: Homogenize leek (Allium porrum) seedlings in an extraction buffer (HEPES, DTT, sucrose). Centrifuge the homogenate at 100,000 × g to pellet the microsomal fraction.

    • Causality: The VLCFA elongase complex is deeply embedded in the ER membrane. Attempting to fully solubilize the enzyme destroys its condensing activity. Isolating intact microsomes preserves the native conformation of the FAE1-like proteins.

  • Inhibitor Pre-incubation: Incubate the isolated microsomes with varying concentrations of n-Butyl-2-chloro-n-phenylacetamide (1 nM to 100 µM) for exactly 30 minutes at 30°C.

    • Causality: Chloroacetamides exhibit a distinct "lag phase" of inhibition because they act as irreversible, covalent inhibitors 3. Pre-incubation ensures the electrophilic core has sufficient time to bind to the active site cysteinyl sulfur before competitive substrates are introduced.

  • Reaction Initiation: Introduce 10 µM Oleoyl-CoA (C18:1-CoA) as the primer and 20 µM [¹⁴C]-Malonyl-CoA as the elongation donor.

    • Causality: The radioactive ¹⁴C label on the malonyl-CoA allows for precise radiometric tracking of the newly synthesized VLCFAs.

  • Lipid Extraction & Quantification: Quench the reaction with methanolic KOH. Extract the lipids using a hexane phase separation, and quantify the elongated products via Radio-Thin Layer Chromatography (Radio-TLC).

Assay_Workflow Microsomes Isolate Microsomes (Endoplasmic Reticulum) Incubation Pre-incubate with Chloroacetamide (30 min) Microsomes->Incubation Reaction Add [14C]-Malonyl-CoA + Acyl-CoA Incubation->Reaction Extraction Lipid Extraction (Chloroform/Methanol) Reaction->Extraction Analysis Radio-TLC or HPLC Quantification Extraction->Analysis

Fig 2: Self-validating workflow for in vitro VLCFA synthase inhibition radiometric assay.

Protocol B: High-Throughput Pre-emergence Greenhouse Efficacy Trial

Objective: Evaluate the in vivo herbicidal activity and soil persistence.

  • Standardized Soil Preparation: Utilize a standardized sandy loam soil matrix (organic matter <2%).

    • Causality: High organic matter or compost can artificially bind lipophilic herbicides (like chloroacetamides), reducing their bioavailability and skewing efficacy data 4. A standardized low-organic matrix acts as an internal control for baseline bioavailability.

  • Application: Apply n-Butyl-2-chloro-n-phenylacetamide via a track sprayer at rates of 100, 250, and 500 g a.i./ha immediately after sowing indicator weed seeds (e.g., Amaranthus tuberculatus).

  • Evaluation: Harvest and measure shoot dry weight at 14 and 28 days after treatment (DAT). Compare against a non-treated control to calculate the percentage of growth inhibition.

Structure-Activity Relationship (SAR) Dynamics

The substitution pattern on the chloroacetamide core dictates both the physicochemical behavior in the soil and the binding affinity within the target enzyme.

In n-Butyl-2-chloro-n-phenylacetamide :

  • The N-phenyl ring provides necessary steric bulk. This aromatic presence forces the molecule into a conformation that optimally aligns the electrophilic α-chloro group with the target's active site.

  • The N-butyl chain acts as a hydrophobic tail. It modulates the compound's overall lipophilicity, ensuring it can penetrate the waxy cuticles of emerging shoots and transit through the ER membrane to reach the VLCFA synthase.

While it lacks the specific chiral methoxy-alkyl substitutions that give S-metolachlor its extreme potency, n-Butyl-2-chloro-n-phenylacetamide serves as an excellent, highly modular baseline scaffold for researchers aiming to synthesize next-generation VLCFA inhibitors or novel pharmaceutical intermediates.

References

  • Title: Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Source: Cambridge University Press. URL: [Link]

  • Title: The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Source: ResearchGate. URL: [Link]

  • Title: Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Source: MDPI. URL: [Link]

  • Title: Assessing the Efficacy and Safety of Preemergence Herbicides Applied Alone or in Combination with Superabsorbent Polymer, Soil Binding Agent, and Compost... Source: ASHS Journals (HortScience). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

n-Butyl-2-chloro-n-phenylacetamide proper disposal procedures

As a drug development professional or laboratory scientist, managing reactive intermediates requires a rigorous understanding of both their chemical behavior and regulatory disposal requirements. n-Butyl-2-chloro-n-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, managing reactive intermediates requires a rigorous understanding of both their chemical behavior and regulatory disposal requirements. n-Butyl-2-chloro-n-phenylacetamide (CAS: 2567-53-5) is a halogenated amide frequently utilized in organic synthesis and pharmaceutical development. Due to its specific structural liabilities—namely, its function as an alkylating agent and its halogenated nature—it demands strict operational protocols to ensure personnel safety and environmental compliance[1].

This guide provides a self-validating framework for the handling, spill response, and final thermal destruction of this compound, grounding every procedural step in fundamental chemical causality.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety and disposal protocol, we must first understand the molecular behavior of the compound.

Table 1: Quantitative Chemical and Hazard Profile

Property / HazardSpecification
Chemical Name n-Butyl-2-chloro-n-phenylacetamide
CAS Number 2567-53-5
Molecular Formula C12H16ClNO
Primary Hazards (GHS) H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Chemical Class Halogenated Organic Amide / Alkylating Agent
Waste Classification Halogenated Organic Waste

Mechanistic Causality of Toxicity: The toxicity of n-butyl-2-chloro-n-phenylacetamide is fundamentally driven by the 2-chloroacetamide moiety. This functional group acts as an electrophilic alkylating agent. It undergoes bimolecular nucleophilic substitution (SN2) at the alpha-carbon, where the electron-withdrawing amide group stabilizes the transition state, making the chlorine atom an excellent leaving group[2]. In a biological context, this allows the molecule to covalently bind to nucleophilic sites on proteins and enzymes—specifically thiol (-SH) groups in cysteine residues and primary amines[3]. This irreversible alkylation is the direct cause of its irritant properties, potential skin sensitization, and cytotoxicity.

Operational Safety & Handling Protocol

Because of its alkylating potential, exposure prevention is the primary operational directive.

Step-by-Step Handling Methodology:

  • Engineering Controls : Always handle the pure solid or concentrated solutions within a certified Class II Type B biological safety cabinet or a Class I chemical fume hood to prevent the inhalation of aerosolized particulates[1].

  • Personal Protective Equipment (PPE) :

    • Gloves: Double-gloving with heavy-duty nitrile or neoprene gloves is required. The alkylating nature of the compound means it can permeate thin latex rapidly.

    • Eye Protection: Tightly fitting safety goggles; a face shield is recommended if handling large volumes of solutions.

    • Body: Flame-retardant lab coat with elastic cuffs.

  • Weighing and Transfer : Use static-dissipative spatulas. If the compound is a fine powder, use a static eliminator to prevent aerosolization during weighing.

Spill Response Workflow

In the event of a breach in containment, immediate and structured action is required to prevent cross-contamination and exposure.

Step-by-Step Spill Methodology:

  • Evacuation and Ventilation : Immediately clear the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity[1].

  • PPE Escalation : Responders must don a half-mask respirator with P100/Organic Vapor cartridges if the spill occurs outside a ventilated enclosure.

  • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Collection : Carefully sweep the absorbed mixture using non-sparking tools to avoid dust generation. Place into a sealable, compatible container.

  • Decontamination : Wash the spill surface with a dilute alkaline solution (e.g., 5% sodium carbonate) to promote the base-catalyzed hydrolysis of residual chloroacetamide into less reactive glycolic acid derivatives, followed by a thorough water rinse[2].

SpillResponse Spill Spill Detected: n-Butyl-2-chloro-n-phenylacetamide Ventilation Ensure Ventilation & Evacuate Area Spill->Ventilation PPE Don Escalated PPE (Respirator, Nitrile) Ventilation->PPE Containment Contain with Inert Absorbent PPE->Containment Collection Mechanical Collection (Avoid Dust) Containment->Collection Non-sparking tools Decon Alkaline Surface Decontamination Collection->Decon Hydrolyze residues

Caption: Sequential workflow for mitigating and decontaminating a chloroacetamide spill.

Proper Disposal Procedures (Core Directive)

The disposal of n-butyl-2-chloro-n-phenylacetamide must strictly adhere to environmental regulations regarding halogenated waste. Improper disposal not only violates EPA/RCRA mandates but poses severe ecological and public health risks.

Causality in Disposal Design: Why can't this be disposed of with standard organic waste? When chlorinated compounds are subjected to standard, low-temperature incineration, they act as precursors for the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[4]. Furthermore, the combustion of the chlorine atom generates corrosive hydrogen chloride (HCl) gas. Therefore, specialized high-temperature destruction is mandatory[4].

Step-by-Step Disposal Methodology:

  • Waste Segregation : Place all unused product, contaminated packaging, and spill cleanup materials into a clearly labeled, leak-proof container designated strictly for Halogenated Organic Waste . Never mix with non-halogenated solvents to prevent regulatory violations and excessive disposal costs.

  • Solvent Dissolution (If applicable) : For liquid waste streams, dissolve or mix the material with a highly combustible, non-halogenated solvent (like ethanol or hexane) to ensure a high BTU (British Thermal Unit) value, which facilitates complete combustion.

  • Labeling : Label the container with the exact chemical name, CAS number (2567-53-5), and the GHS hazard pictograms for Toxicity and Environmental Hazard[1].

  • Chemical Incineration : Transfer the waste to a licensed professional waste disposal service. The facility must utilize a high-temperature chemical incinerator equipped with:

    • An Afterburner : To ensure the complete thermal breakdown of the phenyl ring and the amide bond.

    • A Caustic Scrubber : To neutralize the evolved HCl gas and capture any volatilized halogens before exhaust gases are released into the atmosphere[4].

DisposalWorkflow Start Waste Generation: Halogenated Amide Segregation Segregate as Halogenated Waste Start->Segregation EPA/RCRA Mandate Solvent Mix with Combustible Solvent (High BTU) Segregation->Solvent Prepare for combustion Incineration High-Temp Incineration (>1000°C) Solvent->Incineration Transfer to licensed facility Afterburner Afterburner (Complete Destruction) Incineration->Afterburner Prevent dioxin formation Scrubber Caustic Scrubber (HCl Neutralization) Afterburner->Scrubber Exhaust gas treatment

Caption: Regulatory-compliant disposal and thermal destruction pathway for halogenated organics.

References

  • n-Butyl-2-chloro-n-phenylacetamide - AK Scientific, Inc. Source: aksci.com URL:1

  • Chloroacetamide - Grokipedia Source: grokipedia.com URL:2

  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides Source: acs.org URL:3

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:4

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Handling

Personal protective equipment for handling n-Butyl-2-chloro-n-phenylacetamide

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. This guide provides essential, field-tested guidance on the safe handling of n-Butyl-2-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. This guide provides essential, field-tested guidance on the safe handling of n-Butyl-2-chloro-n-phenylacetamide, ensuring that you and your team can work with confidence and security. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust.

A Proactive Approach to Safety: Understanding the Risks

N-Butyl-2-chloro-n-phenylacetamide, also known as Butachlor, is a selective pre-emergent herbicide from the chloroacetanilide class.[1][2] While an effective tool in agricultural science, its chemical properties necessitate a thorough understanding of its potential hazards in a laboratory setting. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[3] Exposure can lead to symptoms such as itching, redness, and inflammation of the skin, and irritation to the lungs and respiratory tract.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a risk assessment for handling n-Butyl-2-chloro-n-phenylacetamide in a research environment.

Essential Personal Protective Equipment
PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and irritation.[3] N-Butyl-2-chloro-n-phenylacetamide can cause skin irritation (H315).[3]
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles that can cause serious eye irritation (H319).[3]
Body Protection Laboratory coat or chemical-resistant apronProvides a barrier against accidental spills and contamination of personal clothing.[4][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of dust or vapors, which can cause respiratory irritation (H335).[3][4]
Enhanced Precautions for High-Risk Procedures

For procedures involving larger quantities, heating, or the potential for aerosol generation, the following additional PPE is required:

  • Face Shield: Worn in conjunction with safety goggles, a face shield offers an extra layer of protection for the entire face from splashes.[6]

  • Chemical-Resistant Coveralls: For full-body protection during large-scale operations or in the event of a significant spill.[7]

  • Respirator: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[4] A proper fit test and training are essential for effective respirator use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures a safe and efficient workflow.

Preparation and Handling
  • Designated Work Area: All work with n-Butyl-2-chloro-n-phenylacetamide should be conducted in a designated area, preferably within a certified chemical fume hood.[4]

  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your safety goggles.

    • Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[7]

During the Procedure
  • Avoid Inhalation: Handle the compound in a manner that minimizes the generation of dust or aerosols.[3]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[3]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[3]

Post-Procedure and Doffing PPE
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE:

    • Remove gloves using a technique that avoids touching the outer surface with your bare hands.

    • Remove your lab coat, turning it inside out as you remove it to contain any contamination.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Chemical Waste: All unused n-Butyl-2-chloro-n-phenylacetamide and any reaction byproducts should be collected in a clearly labeled, sealed container for hazardous waste.[3]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.[8]

  • Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.[3][9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Spill: For a small spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[8] For a large spill, evacuate the area and contact your institution's safety office.[8]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with n-Butyl-2-chloro-n-phenylacetamide.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling n-Butyl-2-chloro-n-phenylacetamide Task Define Task: - Small scale? - Large scale? - Potential for splash/aerosol? Start->Task StandardPPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood Task->StandardPPE  Small Scale,  Low Risk EnhancedPPE Enhanced PPE: - Standard PPE + - Face Shield - Chemical Coveralls - Respirator (if no hood) Task->EnhancedPPE Large Scale or High Risk of Splash/Aerosol Proceed Proceed with Experiment StandardPPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for handling n-Butyl-2-chloro-n-phenylacetamide.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Anhui Techchem Industrial Co.,Ltd. (2023, October 8). The characteristics of Butachlor.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: n-Butyl-2-chloro-n-phenylacetamide.
  • National Center for Biotechnology Information. (n.d.). Butachlor. PubChem Compound Database.
  • King Elong Việt Nam. (2023, August 18). Butachlor 95% TC.
  • Wikipedia. (n.d.). Butachlor.
  • Material Safety Data Sheet. (n.d.).
  • Personal Protective Equipment. (n.d.).
  • ResearchGate. (n.d.). Molecular structure and physicochemical properties of butachlor.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Landscaping - Pesticides - Personal Protective Equipment.
  • Safety Data Sheet. (2025, December 23).
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Province of British Columbia. (2021, January 15). Personal protective equipment.
  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • Canada.ca. (2022, January 21). Personal Protective Equipment.
  • Aaronchem. (2025, August 9). Safety Data Sheet.
  • Santa Cruz Biotechnology. (2021, May 18). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • INCHEM. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. PubChem Compound Database.
  • Benchchem. (2025, December). Essential Safety and Operational Guide for Handling 2-chloro-N-(1-phenylethyl)acetamide.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.

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